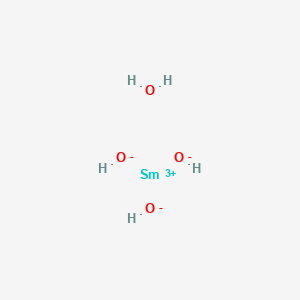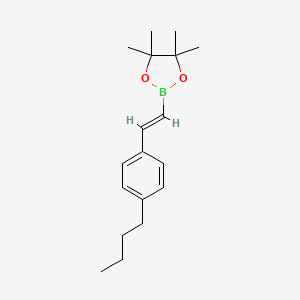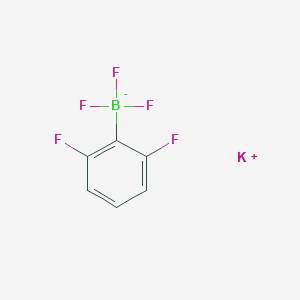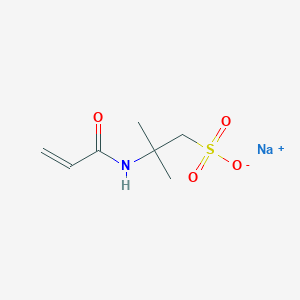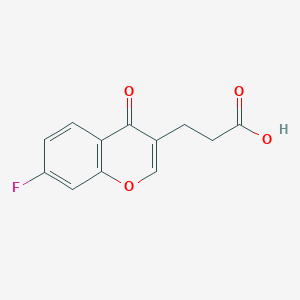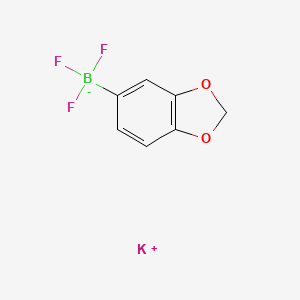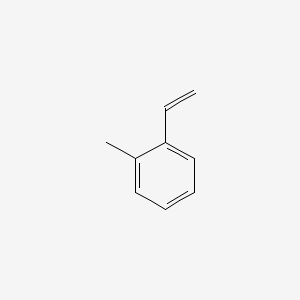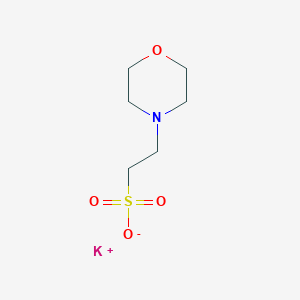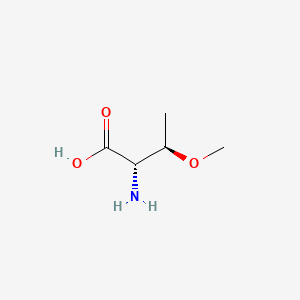
O-Methyl-L-threonine
概要
説明
O-Methyl-L-threonine: is a derivative of L-threonine, an essential amino acid. It is characterized by the replacement of the hydrogen atom on the hydroxy side chain with a methyl group. This modification results in a compound with the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol . This compound is a non-proteinogenic L-alpha-amino acid and is known for its roles as a bleaching agent and an antibacterial agent .
作用機序
Target of Action
O-Methyl-L-threonine is a derivative of L-threonine It’s known that l-threonine, the parent compound, plays a crucial role in protein synthesis as it’s one of the 20 proteinogenic amino acids . It’s reasonable to assume that this compound may interact with similar targets.
Mode of Action
For instance, the hydroxyl side-chain of L-threonine can undergo O-linked glycosylation, and threonine residues can undergo phosphorylation through the action of a threonine kinase . It’s plausible that this compound might undergo similar interactions with its targets, leading to changes in protein function or cellular processes.
Biochemical Pathways
This compound likely participates in similar biochemical pathways as L-threonine. L-threonine is metabolized in several ways, including conversion to pyruvate via threonine dehydrogenase. An intermediate in this pathway can undergo thiolysis with CoA to produce acetyl-CoA and glycine . Another pathway involves threonine aldolases, which catalyze the cleavage of L-threonine to glycine and acetaldehyde . The downstream effects of these pathways include the production of energy and other metabolites essential for various cellular functions.
Pharmacokinetics
It’s known that the efficiency of bioconversion and the bioavailability of l-threonine and its derivatives largely depend on the quality of strains used in microbial fermentation .
Result of Action
Given its structural similarity to l-threonine, it’s plausible that it may have similar effects, such as participating in protein synthesis and influencing various cellular processes through its metabolic pathways .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the efficiency of its bioconversion in microbial fermentation can be influenced by the quality of the microbial strains used .
準備方法
Synthetic Routes and Reaction Conditions: O-Methyl-L-threonine can be synthesized from BOC-threonine (methyl ester) through a series of chemical reactions. The process involves the protection of the amino group, methylation of the hydroxy group, and subsequent deprotection . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound often involves the use of threonine aldolases, which are enzymes that catalyze the formation of carbon-carbon bonds. These enzymes enable the enantio- and diastereoselective synthesis of beta-hydroxy-alpha-amino acids from achiral precursors such as glycine and an aldehyde . The resulting chiral products are important precursors for pharmaceuticals and other fine chemicals.
化学反応の分析
Types of Reactions: O-Methyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methyl group on the hydroxy side chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
科学的研究の応用
O-Methyl-L-threonine has a wide range of scientific research applications, including:
類似化合物との比較
L-Threonine: The parent compound from which O-Methyl-L-threonine is derived.
L-Serine: Another amino acid with a similar structure but without the methyl group on the hydroxy side chain.
L-Allo-threonine: An isomer of L-threonine with different stereochemistry.
Uniqueness: this compound is unique due to the presence of the methyl group on the hydroxy side chain, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its reactivity compared to its parent compound, L-threonine .
特性
IUPAC Name |
(2S,3R)-2-amino-3-methoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCWLJLGIAUCCL-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195962, DTXSID701031342 | |
| Record name | O-Methyl threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Methyl-DL-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4144-02-9, 4385-90-4, 2076-57-5 | |
| Record name | O-Methylthreonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methyl threonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methyl threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Methyl-DL-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Methyl-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-METHYLTHREONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAI4PJX6XS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of O-Methyl-L-threonine in exhibiting antimalarial activity?
A1: While this compound has shown some antimalarial activity against Plasmodium berghei in mice [], its exact mechanism of action remains unclear. Further research is needed to determine how it interacts with its target within the parasite and the downstream effects leading to parasite death or growth inhibition.
Q2: How does this compound affect globin synthesis?
A2: this compound acts as an isoleucine isostere, inhibiting the incorporation of radiolabeled amino acids into alpha globin chains in rabbit reticulocytes []. This inhibition leads to a compensatory stimulation of beta globin chain synthesis, suggesting a competitive relationship between alpha and beta globin mRNAs for components of the protein synthesis machinery. Interestingly, this stimulation persists even after the depletion of excess alpha chains, indicating a more complex regulatory mechanism than simple competition.
Q3: What is the impact of this compound resistance on the production of avermectin in Streptomyces avermitilis?
A3: Mutations conferring resistance to this compound, an isoleucine analog, in Streptomyces avermitilis can alter the composition of the avermectin complex produced by the bacteria []. Specifically, resistant strains exhibit an increased ratio of component "a" and a decreased ratio of component "1" in the avermectin complex. This observation suggests a link between isoleucine metabolism and the regulation of avermectin biosynthesis.
Q4: How does the structure of this compound relate to its biological activity?
A4: The structural similarity of this compound to isoleucine underpins its observed biological activities. As an isostere, it can potentially interact with enzymes or binding sites normally recognizing isoleucine, leading to competitive inhibition or altered metabolic pathways. This structural mimicry is evident in its effect on both globin synthesis and avermectin production [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


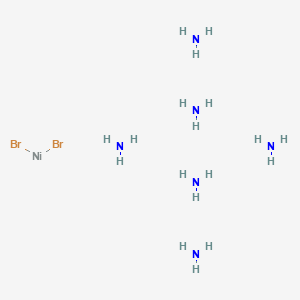
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B7802461.png)

